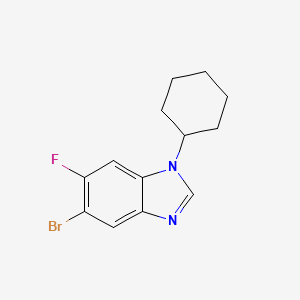

5-Bromo-1-cyclohexyl-6-fluorobenzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical and Biomedical Sciences

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is of paramount importance in the fields of chemical and biomedical sciences. nih.gov This structural motif is considered a "privileged scaffold" because of its recurrence in numerous bioactive compounds and its ability to interact with a wide array of biological targets with high affinity. nih.govbenthamscience.com The versatility of the benzimidazole core allows for structural modifications that can lead to the development of compounds with diverse pharmacological activities. nih.govbenthamscience.com

The significance of benzimidazoles stems from their physicochemical properties, which include the capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively to biological macromolecules, making them a cornerstone in drug design and discovery. nih.gov Consequently, the benzimidazole nucleus is a key component in many clinically approved drugs and is a focal point for the synthesis of novel therapeutic agents. nih.govresearchgate.net The broad spectrum of biological activities exhibited by benzimidazole derivatives includes antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others. nih.govnih.govnih.gov

Rationale for the Design and Investigation of Halogenated and Cyclohexyl-Substituted Benzimidazoles

The strategic modification of the benzimidazole scaffold through the introduction of specific substituents is a key strategy in medicinal chemistry to modulate the compound's properties. The design of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole incorporates two key types of substitutions: halogenation and a cyclohexyl group, each with a specific rationale.

Halogenation: The introduction of halogen atoms (fluorine and bromine in this case) into the benzimidazole ring is a common approach to enhance biological activity and modulate physicochemical properties. mdpi.comnih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. acs.org For instance, fluorinated benzimidazoles have shown significant antifungal activity. nih.gov Bromine substitution is also explored for its potential to create potent bioactive compounds. chem-soc.si The presence of halogens can lead to the formation of halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its receptor. Theoretical studies have investigated the effect of halogenation on the photophysical properties of benzimidazole derivatives, which is relevant for applications such as fluorescence sensing. nih.govacs.org

Cyclohexyl-Substitution: The attachment of a cyclohexyl group at the N-1 position of the benzimidazole ring is intended to increase the lipophilicity of the molecule. This modification can enhance the compound's ability to cross cell membranes, which is a critical factor for its bioavailability and potential therapeutic efficacy. The bulky nature of the cyclohexyl group can also influence the compound's conformation and its interaction with the binding pocket of a target protein, potentially leading to improved selectivity and potency. Research on other N-substituted benzimidazoles has shown that the nature of the substituent can significantly impact the compound's biological profile. researchgate.netacs.org

The combination of these specific substitutions in this compound represents a rational design approach aimed at creating a novel molecule with potentially enhanced or unique biological activities worthy of scientific investigation.

Overview of Current Research Trajectories for Novel Benzimidazole Derivatives with Enhanced Academic Relevance

Current academic research on benzimidazole derivatives is vibrant and multifaceted, exploring new synthetic methodologies, diverse biological applications, and the fine-tuning of their properties for specific targets. A significant trend is the development of novel hybrids, where the benzimidazole scaffold is combined with other pharmacologically active moieties to create multifunctional molecules with potentially synergistic or enhanced activities. nih.gov

Recent studies have focused on synthesizing novel benzimidazole derivatives and evaluating their potential as antimicrobial, anticancer, and antiviral agents. nih.gov For example, some 2-substituted fluorinated benzimidazoles have demonstrated notable antifungal activity. nih.gov In the realm of synthetic chemistry, photochemical methods are being explored for the efficient conversion of other heterocyclic systems, like indazoles, into benzimidazoles, offering new routes to structural diversity. nih.gov

Furthermore, advanced computational and biochemical screening methods are being employed to identify and optimize new benzimidazole-based inhibitors for specific enzymes. A recent 2025 medicinal chemistry campaign identified a benzimidazole analog as a potent inhibitor of WRN ATPase, a key enzyme in certain types of cancer, highlighting the ongoing relevance of this scaffold in cutting-edge drug discovery. promega.com The development of environmentally friendly and efficient synthetic methods, such as the electrochemical heteroarylation of aldehydes, is also an active area of research to access novel functionalized benzimidazoles. acs.org

Scope and Objectives of Academic Research on this compound

While specific, in-depth academic studies on this compound are not widely published in publicly accessible literature, the scope and objectives of research on this particular compound can be inferred from the broader context of benzimidazole chemistry and the rationale for its design. The primary objectives of academic investigation into this molecule would likely encompass the following areas:

Chemical Synthesis and Characterization: The initial research objective would be to develop an efficient and scalable synthetic route to produce this compound. This would be followed by comprehensive characterization using modern analytical techniques to confirm its structure and purity.

Physicochemical Profiling: A key objective would be to determine the fundamental physicochemical properties of the compound. This data is crucial for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H14BrFN2 |

| Molecular Weight | 297.17 g/mol bldpharm.com |

| Predicted Density | 1.6 g/cm³ guidechem.com |

| Predicted Boiling Point | 404.5 °C at 760 mmHg guidechem.com |

| Predicted Flash Point | 198.4 °C guidechem.com |

| Predicted Refractive Index | 1.661 guidechem.com |

| Topological Polar Surface Area | 17.8 Ų guidechem.com |

Structural Analysis: A detailed investigation of the three-dimensional structure of the molecule, potentially through X-ray crystallography, would be a significant objective. Understanding the solid-state conformation and intermolecular interactions is vital for structure-based drug design efforts.

Exploratory Biological Screening: Given the wide range of activities associated with halogenated benzimidazoles, a primary research goal would be to screen this compound against a panel of biological targets. This could include assays for antimicrobial, anticancer, antiviral, and enzyme inhibitory activities to identify potential areas of therapeutic relevance. The rationale for its design suggests a particular focus on targets where lipophilicity and halogen bonding could play a crucial role in binding and efficacy.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-cyclohexyl-6-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFN2/c14-10-6-12-13(7-11(10)15)17(8-16-12)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQORTAOFZXABHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=CC(=C(C=C32)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742916 | |

| Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-71-4 | |

| Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Informatic Analysis of 5 Bromo 1 Cyclohexyl 6 Fluorobenzimidazole

Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole Synthesis

A retrosynthetic analysis of this compound suggests that the most logical approach involves the disconnection of the C2-N1 and C2-N3 bonds of the central imidazole (B134444) ring. This strategy is based on the well-established Phillips-Ladenburg benzimidazole (B57391) synthesis, which typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent.

This primary disconnection leads to two key synthons: the substituted o-phenylenediamine, specifically 4-bromo-5-fluoro-N1-cyclohexylbenzene-1,2-diamine , and a one-carbon electrophile, such as formic acid . The formic acid provides the C2 carbon of the benzimidazole ring.

Further disconnection of the 4-bromo-5-fluoro-N1-cyclohexylbenzene-1,2-diamine intermediate involves breaking the C-N bond of the cyclohexylamino group. This points to a precursor, 4-bromo-5-fluoro-1,2-diaminobenzene , which can be selectively N-alkylated with a cyclohexyl halide or a similar electrophilic cyclohexyl source. The synthesis of the 4-bromo-5-fluoro-1,2-diaminobenzene precursor can be envisioned from commercially available starting materials through a sequence of nitration, halogenation, and reduction steps.

Optimized Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a multi-step process that includes the formation of key precursors followed by a cyclization reaction to construct the benzimidazole core.

Precursor Synthesis and Intermediate Derivatization Strategies

The primary precursor for the synthesis of the target molecule is 4-bromo-5-fluoro-N1-cyclohexylbenzene-1,2-diamine . The synthesis of this intermediate can be proposed as follows:

Nitration and Halogenation: Starting from a suitable fluorinated aniline, a sequence of electrophilic aromatic substitution reactions can introduce the bromo and nitro groups at the desired positions. The directing effects of the amino and fluoro groups will be crucial in achieving the correct regiochemistry.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group to yield a substituted o-phenylenediamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

N-Cyclohexylation: The resulting 4-bromo-5-fluoro-1,2-diaminobenzene can then be selectively N-alkylated with a cyclohexylating agent, such as cyclohexyl bromide or cyclohexyl iodide, in the presence of a suitable base to yield 4-bromo-5-fluoro-N1-cyclohexylbenzene-1,2-diamine. The selectivity of the N-alkylation is a critical step to ensure the cyclohexyl group is introduced on the desired nitrogen atom.

An alternative approach for a related precursor, 4-bromo-o-phenylenediamine, involves the diacetylation of o-phenylenediamine, followed by bromination and subsequent hydrolysis of the acetyl groups. A similar strategy could potentially be adapted for the fluorinated analogue.

Cyclization and Post-Cyclization Functionalization Techniques

The final step in the synthesis of this compound is the cyclization of the 4-bromo-5-fluoro-N1-cyclohexylbenzene-1,2-diamine intermediate. The most common and direct method for this transformation is the Phillips-Ladenburg benzimidazole synthesis. Current time information in Winnipeg, CA.nih.gov This involves heating the diamine with formic acid, often in the presence of a dehydrating agent or a mineral acid catalyst, to facilitate the condensation and subsequent intramolecular cyclization to form the imidazole ring. Current time information in Winnipeg, CA.nih.gov

Post-cyclization functionalization is generally not required for this specific target molecule if the precursors are appropriately substituted prior to the cyclization step. However, in the broader context of benzimidazole synthesis, functional groups can be introduced or modified on the benzimidazole core after its formation.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. Key strategies include:

Microwave-Assisted Synthesis: The condensation reaction to form the benzimidazole ring can be significantly accelerated using microwave irradiation, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or polyethylene (B3416737) glycol (PEG), is a key aspect of green synthesis. sigmaaldrich.com For the cyclization step, performing the reaction in water, potentially with a catalyst, can be a viable green alternative. sigmaaldrich.com

Catalytic Approaches: Employing catalysts, especially recyclable heterogeneous catalysts, can enhance reaction efficiency and reduce waste. For benzimidazole synthesis, various Lewis and Brønsted acid catalysts have been explored to promote the condensation reaction under milder conditions.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound

The structural confirmation of this compound relies on a combination of modern spectroscopic and chromatographic methods.

Purification of the final compound and its intermediates is typically achieved using chromatographic techniques. Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions, while column chromatography is employed for the purification of the crude product. sigmaaldrich.comnist.gov High-performance liquid chromatography (HPLC) can be utilized for both analytical and preparative purposes to ensure high purity of the final compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the molecular formula of a compound. For this compound, HRMS provides a highly accurate mass measurement, which can be used to confirm its elemental composition. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Table 1: Predicted Spectroscopic Data for this compound (Note: The following data are predicted based on the analysis of structurally similar compounds and general spectroscopic principles, as direct experimental data was not found in the searched literature.)

| Technique | Predicted Data |

| 1H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring, a multiplet for the methine proton of the cyclohexyl group, and overlapping multiplets for the methylene (B1212753) protons of the cyclohexyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. |

| 13C NMR | Resonances for the carbon atoms of the benzimidazole core, including the C2 carbon of the imidazole ring, and the carbon atoms of the cyclohexyl group. The carbon atoms attached to bromine and fluorine would show characteristic chemical shifts and coupling patterns (in the case of fluorine). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the benzimidazole ring, and C-Br and C-F stretching vibrations. |

| HRMS (High-Resolution Mass Spectrometry) | An exact mass measurement that corresponds to the molecular formula C13H13BrFN2. The isotopic pattern for the bromine atom would be clearly visible. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and the assessment of its isomeric purity.

In the ¹H NMR spectrum of a related compound, 1-cyclohexylbenzene, the proton signals for the cyclohexyl group appear as multiplets in the upfield region, typically between 1.22 and 2.52 ppm. rsc.org The protons on the benzene (B151609) ring are observed further downfield, from 7.14 to 7.29 ppm. rsc.org For this compound, the protons on the benzimidazole core would exhibit characteristic shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The proton at the C2 position of the imidazole ring is expected to appear as a singlet in the aromatic region. The protons on the benzene ring will show a splitting pattern consistent with their relative positions and coupling to the adjacent fluorine atom.

The ¹³C NMR spectrum provides complementary information. In cyclohexylbenzene, the carbon signals of the cyclohexyl ring appear at approximately 26.2, 27.1, 34.7, and 44.5 ppm, while the benzene carbons resonate around 126.0, 126.8, and 128.5 ppm, with the ipso-carbon appearing at 148.2 ppm. chemicalbook.com For this compound, the carbon atoms in the benzimidazole ring will be significantly affected by the substituents. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant, a key diagnostic feature. The carbon attached to bromine will also have a characteristic chemical shift. The transmission of substituent effects in 2-substituted 1-methylbenzimidazoles has been shown to occur through both resonance and inductive mechanisms, influencing the chemical shifts of the aromatic carbons. capes.gov.br

A detailed analysis of the ¹H and ¹³C NMR spectra, including coupling constants and two-dimensional techniques like COSY and HSQC, would unequivocally confirm the structural connectivity and isomeric purity of this compound.

Below is a table summarizing the predicted and observed chemical shifts for related structures, which can be used as a reference for the analysis of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Compounds

| Compound | Nucleus | Cyclohexyl Protons/Carbons | Aromatic Protons/Carbons | Other Protons/Carbons |

| 1-Cyclohexylbenzene rsc.org | ¹H | 1.22-1.89 (m, 10H), 2.46-2.52 (m, 1H) | 7.14-7.29 (m, 5H) | |

| 1-Cyclohexylbenzene chemicalbook.com | ¹³C | 26.2, 27.1, 34.7, 44.5 | 126.0, 126.8, 128.5, 148.2 | |

| 5-Bromo-1H-indazole chemicalbook.com | ¹H | 7.40 (dd, 1H), 7.53 (d, 1H), 7.98 (s, 1H), 8.08 (s, 1H) | ||

| 5-Bromo-2-iodopyridine chemicalbook.com | ¹H | 7.59 (dd, 1H), 7.73 (d, 1H), 8.52 (d, 1H) | ||

| 6-Bromo-1H-benzimidazole nih.gov | ¹H | 7.35 (dd, 1H), 7.63 (d, 1H), 7.78 (d, 1H), 8.19 (s, 1H) | ||

| 1-Cyclohexyl-5-fluorobenzimidazole sigmaaldrich.com | ¹H | 1.15-2.00 (m, 10H), 4.20 (tt, 1H) | 7.05 (td, 1H), 7.40 (dd, 1H), 7.55 (dd, 1H), 7.95 (s, 1H) | |

| 5-Bromo-1,2,3-trifluorobenzene magritek.com | ¹H | 7.10-7.30 (m, 2H) | ||

| 5-Bromo-1,2,3-trifluorobenzene magritek.com | ¹³C | 114.5 (t), 125.1 (d), 149.5 (dt, C-F), 151.5 (dt, C-F) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific structural components.

The benzimidazole ring system exhibits several characteristic vibrations. The N-H stretching vibration in unsubstituted benzimidazoles typically appears as a broad band in the region of 3400-2400 cm⁻¹. However, in the N-substituted this compound, this band will be absent. The C=N stretching vibration of the imidazole ring is expected to be observed around 1620-1580 cm⁻¹. dergipark.org.tr The C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ region. dergipark.org.tr

The presence of the cyclohexyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and C-H bending vibrations around 1450 cm⁻¹. The C-F stretching vibration is typically strong and found in the 1400-1000 cm⁻¹ region. The C-Br stretching vibration is generally observed at lower wavenumbers, in the range of 600-500 cm⁻¹.

In a study of 5-bromo-1H-benzimidazole, the FT-IR spectrum showed characteristic peaks that were in good agreement with theoretical calculations. dergipark.org.tr Similarly, the IR spectra of various substituted benzimidazoles have been used to confirm the formation of the desired products by identifying key functional group absorptions. nih.govresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Cyclohexyl) | Stretching | 3000-2850 |

| C=N (Imidazole) | Stretching | 1620-1580 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-H (Cyclohexyl) | Bending | ~1450 |

| C-F | Stretching | 1400-1000 |

| C-N | Stretching | 1350-1000 |

| C-Br | Stretching | 600-500 |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

The positions of the bromine and fluorine atoms on the benzene ring would be precisely located, confirming the regiospecificity of the synthesis. Bond lengths and angles within the benzimidazole core and involving the substituents would provide valuable electronic and steric information. For instance, the C-F and C-Br bond lengths can be compared to standard values to assess any electronic effects from the rest of the molecule.

In the solid state, intermolecular interactions such as hydrogen bonding (if any), halogen bonding (involving the bromine atom), and π-π stacking interactions between the benzimidazole rings would be revealed. These interactions govern the packing of the molecules in the crystal lattice.

Although a crystal structure for the title compound is not published, data for related benzimidazole derivatives would serve as a useful comparison for any future crystallographic studies.

Chemo-Informatic Profiling and Database Analysis of this compound and Related Structures

Chemo-informatic profiling involves the use of computational tools and databases to predict and analyze the physicochemical and biological properties of chemical structures. rsc.org This analysis is valuable for understanding the potential applications and characteristics of a compound like this compound.

Publicly available chemical databases such as PubChem and ChemSpider contain entries for the title compound and related structures. nih.govsigmaaldrich.com These databases provide calculated properties that offer a preliminary assessment of the molecule's characteristics. For instance, the molecular formula of this compound is C₁₃H₁₄BrFN₂ and it has a molecular weight of approximately 297.17 g/mol . guidechem.com

Table 3: Chemo-Informatic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄BrFN₂ | guidechem.com |

| Molecular Weight | 297.17 g/mol | guidechem.com |

| XLogP3 | 3.9 | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | guidechem.com |

| Heavy Atom Count | 17 | guidechem.com |

The XLogP3 value of 3.9 suggests that the compound is lipophilic, which can influence its solubility and membrane permeability. guidechem.com The topological polar surface area (TPSA) of 17.8 Ų is relatively low, which is often correlated with good cell membrane penetration. guidechem.com The molecule has one rotatable bond, which is the bond connecting the cyclohexyl ring to the nitrogen atom of the benzimidazole. guidechem.com

Analysis of related structures in databases can also provide insights. For example, various substituted benzimidazoles have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govmdpi.com Chemo-informatic tools can be used to compare the structural features of this compound with these known active compounds to predict its potential biological profile. This type of in silico analysis can guide further experimental investigation. rsc.org

Computational Chemistry and in Silico Studies of 5 Bromo 1 Cyclohexyl 6 Fluorobenzimidazole

Quantum Chemical Calculations and Electronic Structure Analysis of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods model the molecule's electronic structure to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can predict key structural parameters. nih.gov The resulting optimized structure is confirmed as a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. dntb.gov.ua

These calculations yield precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic properties derived from DFT, such as total energy, dipole moment, and orbital energies, are crucial for understanding the molecule's stability and intermolecular interactions.

Interactive Table: Predicted Geometrical Parameters for this compound using DFT

The following table presents hypothetical data based on typical values for similar heterocyclic compounds to illustrate the outputs of a DFT calculation.

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | N-Cyclohexyl | 1.48 Å |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| Bond Angle | F-C-C (benzene) | 119.2° |

| Dihedral Angle | Benzene-Imidazole | ~0° (planar) |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution across a molecule and predicting its reactive sites. nih.gov The MEP map uses a color scale to indicate different electrostatic potential values on the molecule's surface. researchgate.net

Red/Yellow Regions : Indicate negative potential, rich in electrons. These areas, typically around electronegative atoms like fluorine and the nitrogen atoms of the imidazole (B134444) ring, are susceptible to electrophilic attack. nih.govnih.gov

Blue Regions : Indicate positive potential, representing electron-deficient areas. These sites, often associated with hydrogen atoms, are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would highlight the electronegative fluorine and bromine atoms and the imidazole nitrogens as key sites for interaction.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity and potential for significant biological activity. dntb.gov.uaresearchgate.net

Interactive Table: Predicted FMO Properties for this compound

This table contains illustrative data to demonstrate the typical results of an FMO analysis.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | 5.3 | High chemical stability and low reactivity |

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum calculations often focus on a static, minimum-energy state, molecules in a biological environment are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational flexibility of this compound. These simulations track the trajectory of the molecule in a simulated environment (e.g., in water) to understand how it behaves, folds, and changes shape.

A key aspect of this analysis is the conformational flexibility of the cyclohexyl ring and its rotation relative to the benzimidazole (B57391) core. MD simulations can reveal the most stable and frequently adopted conformations, which is critical for understanding how the molecule might fit into a biological target's binding site. The stability of the molecule's interaction with a target protein can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation period. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogues

Computational methods are central to modern drug discovery, enabling the rational design of new drug candidates. Both ligand-based and structure-based approaches can be applied to develop analogues of this compound.

When the experimental 3D structure of a target protein is unknown, a homology model can be constructed. This technique uses the known structure of a similar, homologous protein as a template to predict the structure of the target of interest.

Once a target structure is available (either experimentally or via homology modeling), protein-ligand docking is used to predict the preferred binding orientation and affinity of a ligand (e.g., this compound) to the protein's active site. Docking algorithms score different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. These studies can reveal key amino acid residues involved in binding and suggest modifications to the ligand to improve its interaction, potentially leading to higher potency. nih.govresearchgate.net

In the absence of a known target structure, ligand-based methods are employed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. By analyzing a set of this compound analogues with known activities, a QSAR model can identify the key physicochemical properties (descriptors) that govern their potency. This model can then be used to predict the activity of new, unsynthesized analogues.

Pharmacophore modeling is another ligand-based technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. By aligning a set of active analogues, a common pharmacophore can be generated. This pharmacophore serves as a 3D template for screening large compound libraries to find new molecules with the desired features for potential therapeutic activity. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies Applied to this compound

Detailed research findings and data tables regarding the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound are not available in the public domain based on the conducted searches. Computational studies to predict the pharmacokinetic and toxicological profile of this specific compound have not been published in the accessible scientific literature.

In silico ADMET prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's potential viability as a drug candidate. These computational methods help to reduce the time, cost, and ethical concerns associated with extensive preclinical testing by flagging potential liabilities before a compound advances in the development pipeline.

Methodologies that would be applied to a compound like this compound typically involve the use of various computational models and software platforms. These tools analyze the molecule's three-dimensional structure to predict its physicochemical and pharmacokinetic properties.

Key ADMET parameters that are commonly evaluated using these predictive models include:

Absorption: This involves predicting human intestinal absorption, Caco-2 cell permeability, and skin permeability. Models often use parameters like molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) to estimate absorption characteristics.

Distribution: Predictions in this category often include the volume of distribution (VDss), plasma protein binding, and blood-brain barrier (BBB) penetration. These factors determine how a compound is distributed throughout the body's tissues and fluids.

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP2D6, CYP3A4). This is vital for anticipating drug-drug interactions.

Excretion: Predictions may include total clearance and whether the compound is a substrate for renal transporters like the organic cation transporter 2 (OCT2).

Toxicity: A range of toxicity endpoints can be predicted, including Ames mutagenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (hERG inhibition).

For a novel compound such as this compound, researchers would typically use established web-based platforms like SwissADME or pkCSM, or more specialized software packages. These platforms would generate a profile based on a combination of rule-based filters (like Lipinski's Rule of Five and the Veber rule) and quantitative structure-activity relationship (QSAR) models.

Without specific studies on this compound, it is not possible to provide the detailed data tables and research findings as requested. The generation of such data would require a dedicated computational chemistry study to be performed on the molecule.

Investigations into the Biological Interactions and Molecular Mechanisms of 5 Bromo 1 Cyclohexyl 6 Fluorobenzimidazole

Exploration of Potential Biological Targets and Pathways for 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole

No research is currently available that explores the specific biological targets or pathways affected by this compound.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

There are no published studies on the enzymatic inhibition properties of this compound. Data on its effects on kinases, proteases, or other enzyme classes are not available.

Receptor Binding Profiling and Allosteric Modulation Investigations

Information regarding the binding affinity of this compound to any known biological receptors or its potential for allosteric modulation is not present in the current scientific literature.

Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding)

There are no available studies that have investigated the potential for this compound to interact with or bind to DNA or RNA.

Cellular Assays for Biological Activity Profiling of this compound in In Vitro Models

No in vitro studies have been published that profile the biological activity of this specific compound.

Anti-proliferative and Cytostatic Effects in Cultured Cell Lines

There is no data available from cellular assays to indicate whether this compound possesses anti-proliferative or cytostatic effects on any cultured cell lines.

Antimicrobial Efficacy in In Vitro Pathogen Models

There is no published evidence of the antimicrobial efficacy of this compound against any bacterial or fungal pathogens in in vitro models.

Antiviral Activity Assessments in Cellular Infection Models

There is currently no specific data from cellular infection models detailing the antiviral activity of this compound. However, the broader class of benzimidazole (B57391) derivatives has demonstrated significant potential as antiviral agents. rroij.comresearchgate.net These compounds are known to interfere with various stages of the viral life cycle. rroij.com

Mechanisms of antiviral action for some benzimidazole derivatives include:

Inhibition of Viral Enzymes: Many benzimidazoles target crucial viral enzymes like RNA-dependent RNA polymerase or proteases, which are essential for viral replication. ymerdigital.com

Blocking Viral Entry: Some derivatives can prevent viruses from attaching to or entering host cells by targeting viral surface proteins or host cell receptors. rroij.com

Disruption of Viral Assembly: Interference with the processing of viral polyproteins can disrupt the formation of new, infectious viral particles. rroij.com

A study on a library of 86 assorted benzimidazole derivatives revealed that 52 of them showed varying levels of activity against viruses such as Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov This highlights the potential of the benzimidazole scaffold in antiviral drug discovery, though the activity of this compound itself remains to be determined.

Immunomodulatory and Anti-inflammatory Effects in Cell-Based Models

Specific studies on the immunomodulatory and anti-inflammatory effects of this compound in cell-based models are not available in the current literature. Nevertheless, the benzimidazole nucleus is a core structure in many compounds investigated for anti-inflammatory properties. nih.govnih.gov

The anti-inflammatory mechanisms of benzimidazole derivatives can involve the modulation of various biological targets nih.gov:

Enzyme Inhibition: Inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase, which are key to the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov

Cytokine Regulation: Some benzimidazole compounds can downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Receptor Antagonism: Activity at cannabinoid receptors and bradykinin (B550075) receptors has been noted for certain derivatives, contributing to their anti-inflammatory effects. nih.govnih.gov

For example, a specific derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), demonstrated anti-arthritic and immunomodulatory properties in a rat model by reducing levels of TNF-α, IL-6, and PGE2. nih.gov This suggests that other benzimidazoles, potentially including this compound, could exhibit similar activities.

Mechanistic Studies of this compound at a Molecular and Cellular Level

Detailed mechanistic studies focusing specifically on this compound are not found in the available scientific literature. The following sections describe general methodologies that could be applied to investigate its molecular and cellular effects, based on studies of other benzimidazole derivatives.

Cell Cycle Analysis and Apoptosis Induction Pathways

No studies have been published on the effects of this compound on cell cycle progression or its ability to induce apoptosis. Research on other benzimidazole compounds has shown that they can exert anticancer effects by arresting the cell cycle at different phases and inducing programmed cell death. The specific pathways and molecular players involved would need to be elucidated for this particular compound.

Gene Expression and Proteomic Profiling

There is no available data from gene expression or proteomic profiling studies following treatment with this compound. Such studies would be crucial to understand its mechanism of action by identifying the genes and proteins that are differentially expressed upon exposure to the compound, thereby revealing the cellular pathways it perturbs.

Subcellular Localization and Organelle Specificity

Information regarding the subcellular localization and organelle specificity of this compound is not available. Determining where the compound accumulates within the cell (e.g., nucleus, mitochondria, cytoplasm) would provide important clues about its molecular targets and mechanism of action.

Structure-Activity Relationship (SAR) Studies of this compound and Related Derivatives

While specific SAR studies for this compound are not published, extensive research on the broader benzimidazole class provides valuable insights into how structural modifications influence biological activity. rroij.comnih.govnih.gov The activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole core.

Key positions for substitution on the benzimidazole ring that generally influence activity are N-1, C-2, C-5, and C-6. nih.govnih.gov

N-1 Position: The substituent at the N-1 position, which is a cyclohexyl group in this case, can significantly impact the compound's pharmacokinetic properties and its interaction with target molecules. The size and lipophilicity of this group are often critical.

C-5 and C-6 Positions: The benzene (B151609) portion of the benzimidazole ring is substituted with bromine at C-5 and fluorine at C-6. Halogen substitutions at these positions are common in bioactive benzimidazoles. These electron-withdrawing groups can modulate the electronic properties of the ring system and influence binding to biological targets.

The table below summarizes general SAR principles for benzimidazole derivatives based on existing literature.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| N-1 | Alkyl, Aryl, Heterocyclic groups | Influences potency and selectivity; crucial for anti-inflammatory and antiviral activities. nih.gov |

| C-2 | Aryl, Alkylthio, Amino groups | Often essential for activity; substitutions can enhance binding to enzymes like viral polymerases. rroij.comresearchgate.net |

| C-5 / C-6 | Halogens, Nitro, Methoxy groups | Electron-withdrawing or donating groups at these positions significantly alter the electronic character of the molecule, impacting anti-inflammatory and antiviral potency. rroij.comnih.gov |

These general principles suggest that the specific combination of a cyclohexyl group at N-1, a bromine at C-5, and a fluorine at C-6 in this compound likely confers a distinct biological activity profile, which awaits experimental validation.

Pharmacokinetic and Biopharmaceutical Considerations of 5 Bromo 1 Cyclohexyl 6 Fluorobenzimidazole in Pre Clinical Models

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assays for 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole

In vitro ADME assays are fundamental in early drug discovery to screen and select candidates with favorable pharmacokinetic profiles. These assays provide insights into a compound's potential for absorption, its distribution in the body, how it is metabolized, and the routes of its elimination.

A crucial determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. In vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict this.

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model can assess both passive diffusion and active transport mechanisms. PAMPA, on the other hand, evaluates passive permeability across an artificial lipid membrane, offering a high-throughput method to specifically measure transcellular passive diffusion. Comparing results from both assays can help elucidate the primary mechanism of a compound's permeation.

As of the latest available information, no public data from Caco-2 or PAMPA studies for this compound have been published.

Table 1: In Vitro Permeability Data for this compound

| Assay | Apparent Permeability (Papp) | Classification |

| Caco-2 | Data not available | Data not available |

| PAMPA | Data not available | Data not available |

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its therapeutic target and organs of elimination. Only the unbound fraction of a drug is pharmacologically active. High plasma protein binding can affect a drug's pharmacokinetic and pharmacodynamic properties.

Standard methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation.

There are currently no publicly accessible research findings detailing the plasma protein binding characteristics of this compound.

Table 2: Plasma Protein Binding of this compound

| Species | Method | % Bound |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

A compound's susceptibility to metabolism, primarily in the liver, is a key factor determining its half-life and oral bioavailability. In vitro metabolic stability assays using liver microsomes or hepatocytes are standard in drug discovery. Microsomes contain Phase I metabolizing enzymes like cytochrome P450s, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance and metabolic half-life.

Specific data on the metabolic stability of this compound in either hepatic microsomes or hepatocytes from any species have not been reported in the public domain.

Table 3: Metabolic Stability of this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Hepatic Microsomes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available | |

| Hepatocytes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

Investigating a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions. Inhibition of a specific CYP enzyme can lead to elevated plasma levels of co-administered drugs metabolized by that enzyme, potentially causing toxicity. Conversely, induction can increase the metabolism of other drugs, reducing their efficacy. Standard in vitro assays expose recombinant human CYP enzymes or human hepatocytes to the test compound to determine its inhibitory (e.g., IC50 values) or inductive potential.

There is no publicly available information regarding the potential of this compound to inhibit or induce major cytochrome P450 isoforms.

Table 4: Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

In Vivo Pharmacokinetic Profiling in Pre-Clinical Animal Models for this compound

Following in vitro characterization, in vivo pharmacokinetic studies in animal models such as rats or mice are conducted to understand how the compound behaves in a whole organism. These studies provide essential data on systemic exposure and bioavailability.

Oral bioavailability is the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a critical parameter for oral drug candidates. Systemic exposure, often measured as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), is determined following administration of the compound.

To date, no in vivo pharmacokinetic studies, including bioavailability and systemic exposure data, for this compound in any preclinical animal model have been published in the scientific literature.

Table 5: In Vivo Pharmacokinetic Parameters of this compound in Rats (Example Model)

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Bioavailability (%) | Data not available | N/A |

Tissue Distribution Analysis

Preclinical studies on benzimidazole (B57391) derivatives often reveal extensive distribution into various tissues. For instance, studies on benznidazole (B1666585), a related nitroimidazole derivative, in murine models have demonstrated its capacity to distribute into a wide array of organs. researchgate.net Following oral administration, benznidazole has been detected in the plasma, spleen, brain, colon, heart, liver, lung, and kidney. researchgate.net This wide biodistribution is crucial for compounds targeting systemic conditions. researchgate.net

The physicochemical properties of this compound, such as its lipophilicity conferred by the cyclohexyl and bromo substituents, would theoretically favor its distribution into tissues. The presence of these groups can influence the compound's ability to cross cellular membranes and accumulate in various organs. It is common for benzimidazole derivatives to bind to blood proteins and cellular components, which also plays a role in their distribution patterns. ibmc.msk.ru

Below is a theoretical representation of potential tissue distribution data for a compound like this compound, based on typical findings for related benzimidazoles in preclinical models.

Table 1: Illustrative Tissue Distribution of a Benzimidazole Derivative in a Murine Model

| Tissue | Maximum Concentration (Cmax) (µg/g) | Time to Maximum Concentration (Tmax) (h) |

| Liver | 15.2 | 1.0 |

| Kidney | 12.8 | 1.5 |

| Lung | 10.5 | 1.5 |

| Heart | 8.7 | 2.0 |

| Spleen | 7.9 | 2.0 |

| Brain | 2.1 | 2.5 |

This table is a hypothetical representation and not actual data for this compound.

Excretion Pathways and Metabolite Identification

The excretion of benzimidazole derivatives and their metabolites typically occurs through both renal and fecal routes. The parent compound is often short-lived in the body, with its metabolites being the predominant species found in tissues and excreta. nih.gov The metabolism of these compounds is heavily influenced by the nature of the substituents on the benzimidazole core. nih.gov

Metabolism primarily takes place in the liver, mediated by two major enzyme systems: the cytochrome P-450 family and the microsomal flavin monooxygenases. nih.gov Common metabolic transformations for benzimidazoles include hydroxylation, N-dealkylation, and sulfoxidation. For this compound, it is conceivable that the cyclohexyl group could undergo hydroxylation, and the benzimidazole ring could also be a site for metabolic modification. The presence of the halogen atoms (bromine and fluorine) may also influence the metabolic pathways.

Recent research into the metabolism of other benzimidazole derivatives has aimed to create a structure-metabolism relationship to guide the design of new analogues with improved pharmacokinetic profiles. nih.gov These studies often involve incubating the compound with liver microsomes to identify potential metabolites. nih.gov For instance, studies on N-benzyl benzimidazole derivatives identified various metabolites, providing insights into how structural modifications can enhance metabolic stability. nih.gov

Table 2: Potential Metabolites of this compound Based on General Benzimidazole Metabolism

| Potential Metabolite | Metabolic Reaction |

| Hydroxylated cyclohexyl derivative | Hydroxylation |

| De-cyclohexylated derivative | N-dealkylation |

| Oxidized benzimidazole ring | Oxidation |

| Glucuronide conjugate | Glucuronidation |

| Sulfate (B86663) conjugate | Sulfation |

This table presents theoretical metabolic pathways and not experimentally confirmed metabolites for this compound.

Formulation Strategies and Delivery Systems for this compound (Academic/Theoretical Approaches)

The poor aqueous solubility of many benzimidazole derivatives presents a significant challenge for their formulation and oral bioavailability. Academic and theoretical approaches to address these challenges focus on enhancing solubility and utilizing advanced delivery systems.

Approaches to Enhance Solubility and Dissolution

Several formulation strategies can be theoretically applied to improve the solubility and dissolution rate of this compound. These methods aim to increase the surface area available for dissolution or to present the drug in a higher energy, more soluble form.

Particle Size Reduction : Techniques such as micronization and nanomilling increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

Solid Dispersions : This approach involves dispersing the drug in an inert carrier matrix at the solid state. Polymers like povidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used to create solid dispersions, which can improve the wettability and dissolution of the drug. nih.gov

Complexation : The formation of complexes with cyclodextrins, such as methyl-β-cyclodextrin, has been shown to significantly increase the water solubility of other poorly soluble benzimidazoles like fenbendazole. researchgate.net This is achieved by encapsulating the lipophilic drug molecule within the hydrophobic cavity of the cyclodextrin.

Use of Surfactants and Solubilizers : The inclusion of surfactants like sodium lauryl sulfate and polysorbates in the formulation can improve the wetting of the drug particles and increase their solubility. nih.gov

Encapsulation and Nanoparticle-Based Delivery Systems

Nanotechnology-based drug delivery systems offer promising theoretical avenues for the delivery of poorly soluble compounds like this compound. These systems can improve bioavailability, and in some cases, provide targeted delivery.

Nanoparticles : Encapsulating the drug within polymeric nanoparticles can protect it from degradation, control its release, and potentially enhance its absorption. These systems can be designed to target specific tissues or cells. nih.govnih.gov The unique properties of carriers at the nanoscale can improve the performance of the incorporated therapeutic agent. nih.gov

Liposomes and Solid Lipid Nanoparticles (SLNs) : These lipid-based carriers are well-suited for encapsulating lipophilic drugs. They can improve oral bioavailability by facilitating lymphatic transport, thereby bypassing first-pass metabolism in the liver.

Self-Emulsifying Drug Delivery Systems (SEDDS) : SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification can significantly enhance the solubility and absorption of poorly water-soluble drugs.

These academic and theoretical strategies provide a roadmap for the development of effective delivery systems for this compound, aiming to overcome the biopharmaceutical challenges associated with its likely low aqueous solubility.

Advanced Research Methodologies and Future Perspectives for 5 Bromo 1 Cyclohexyl 6 Fluorobenzimidazole

Application of Advanced Imaging Techniques in Studying 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole Interactions

Advanced imaging techniques are crucial for elucidating the subcellular localization, target engagement, and dynamic interactions of therapeutic candidates like this compound. These methods provide spatial and temporal information that is unattainable through conventional biochemical assays.

One powerful technique is Förster Resonance Energy Transfer (FRET) , a mechanism describing energy transfer between two light-sensitive molecules. rsc.orgresearchgate.net In the context of this compound, FRET can be employed to monitor its binding to a target protein in living cells. This is achieved by labeling the target protein with a donor fluorophore and introducing a fluorescently tagged version of the benzimidazole (B57391) derivative (the acceptor). When the compound binds to its target, the donor and acceptor fluorophores are brought into close proximity (typically 1-10 nm), allowing for non-radiative energy transfer. rsc.orgresearchgate.net This results in a measurable change in the fluorescence emission of both the donor and acceptor, providing real-time data on the binding kinetics and affinity of the interaction. nih.govnih.gov

Positron Emission Tomography (PET) is another non-invasive imaging modality with significant applications in drug development. acs.org By labeling this compound with a positron-emitting isotope, such as Fluorine-18 (¹⁸F), it can be used as a PET tracer. radiopaedia.orgnih.gov This allows for the whole-body visualization of the compound's distribution, accumulation in target tissues, and engagement with its molecular target in vivo. nih.govfda.gov The development of selective PET tracers is essential for understanding the pharmacokinetics and pharmacodynamics of novel therapeutic agents and can aid in patient selection for targeted therapies. acs.orgnih.gov

High-resolution microscopy techniques, such as confocal and super-resolution microscopy, can provide detailed images of the subcellular distribution of a fluorescently labeled this compound. This can reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, providing clues about its mechanism of action and potential off-target effects.

| Imaging Technique | Principle | Application to this compound | Potential Insights |

|---|---|---|---|

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity. rsc.orgresearchgate.net | Monitoring the binding of a fluorescently-labeled analog of the compound to a fluorescently-tagged target protein. | Real-time binding kinetics, affinity, and target engagement in living cells. nih.gov |

| Positron Emission Tomography (PET) | Detection of gamma rays emitted from a positron-emitting radionuclide attached to a molecule. acs.orgnih.gov | Use as a PET tracer by labeling with ¹⁸F to visualize its distribution and target binding in vivo. radiopaedia.org | Pharmacokinetics, tissue distribution, and in vivo target engagement. nih.govfda.gov |

| Confocal/Super-Resolution Microscopy | High-resolution optical imaging to visualize fluorescently labeled molecules within cells. | Determining the subcellular localization of a fluorescently-tagged analog of the compound. | Information on the compound's mechanism of action and potential off-target effects. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Benzimidazole Research

The integration of "omics" technologies provides a systems-level understanding of the biological effects of compounds like this compound. nih.govresearchgate.net By combining genomics, proteomics, and metabolomics, researchers can move beyond a single target and construct a comprehensive picture of the compound's impact on cellular networks. nih.govmdpi.com

Genomics can be utilized to identify genetic factors that influence sensitivity or resistance to this compound. For instance, whole-genome sequencing of cells or organisms that exhibit varying responses to the compound can reveal single-nucleotide polymorphisms (SNPs) or gene copy number variations that are associated with its efficacy. This information is critical for understanding potential mechanisms of resistance and for identifying patient populations that are most likely to respond to treatment.

Proteomics , the large-scale study of proteins, can identify the direct targets and off-target effects of this compound. frontiersin.org Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down proteins that directly bind to the compound. Furthermore, quantitative proteomics approaches can compare the protein expression profiles of cells treated with the compound to untreated cells, revealing changes in protein abundance that occur as a downstream consequence of target engagement. itmedicalteam.pl This can help to elucidate the compound's mechanism of action and identify potential biomarkers of response. frontiersin.org

Metabolomics focuses on the global analysis of small-molecule metabolites in a biological system. nih.gov Treatment with this compound can induce significant changes in the metabolome, reflecting alterations in metabolic pathways. nih.gov By comparing the metabolic profiles of treated and untreated cells, researchers can identify pathways that are perturbed by the compound. For example, a study on the drug benznidazole (B1666585) used metabolomics to understand its biotransformation and effects on the parasite Trypanosoma cruzi. nih.gov This approach can provide valuable insights into the functional consequences of target inhibition and may reveal unexpected biological activities of the compound.

The true power of these technologies lies in their integration. researchgate.netnih.gov By combining genomic, proteomic, and metabolomic data, a more complete and dynamic understanding of the effects of this compound can be achieved, leading to a more rational approach to its development and application. nih.gov

| Omics Technology | Primary Focus | Application to this compound Research | Potential Outcomes |

|---|---|---|---|

| Genomics | Analysis of the complete set of DNA (genome) of an organism. mdpi.com | Identifying genetic variations that correlate with sensitivity or resistance to the compound. | Discovery of resistance mechanisms and predictive biomarkers. mdpi.com |

| Proteomics | Large-scale study of proteins, their structures, and functions. frontiersin.org | Identifying direct binding partners and downstream changes in protein expression. itmedicalteam.pl | Target identification, mechanism of action elucidation, and biomarker discovery. frontiersin.org |

| Metabolomics | Comprehensive analysis of small-molecule metabolites. nih.gov | Profiling changes in metabolic pathways upon compound treatment. | Understanding the functional consequences of target engagement and identifying metabolic liabilities. nih.gov |

Nanotechnology and Material Science Applications of this compound (Non-biological materials focus)

The unique chemical structure of this compound, which includes a heterocyclic benzimidazole core, suggests potential applications in nanotechnology and material science beyond its biological activities. researchgate.netresearchgate.net The benzimidazole scaffold itself is known for its utility in the development of functional materials. researchgate.netmdpi.com

One area of interest is the use of benzimidazole derivatives in the creation of functionalized nanoparticles . researchgate.net The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, making them suitable ligands for the surface modification of metal nanoparticles. researchgate.net This could allow for the creation of hybrid materials with tailored optical or catalytic properties. For instance, benzimidazole derivatives have been loaded onto organic polymers and metal nanoparticles. researchgate.net

In the field of material science , benzimidazoles are components of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. researchgate.net The specific substitutions on this compound, namely the bromo and fluoro groups, could be leveraged to fine-tune the properties of such polymers. These halogen atoms can influence intermolecular interactions, potentially leading to materials with unique self-assembly characteristics or enhanced flame retardancy. researchgate.net

Furthermore, the benzimidazole moiety is a recognized building block in the design of fluorescent chemical sensors . researchgate.net Its electron-accepting ability and pH sensitivity make it an attractive component for creating molecules that can detect specific analytes through changes in their fluorescence. researchgate.net The specific substituents of this compound could be further modified to create novel sensors for various ions or small molecules. The benzimidazole scaffold is also being explored for its non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. mdpi.com

| Application Area | Role of the Benzimidazole Scaffold | Potential Contribution of this compound | Example Application |

|---|---|---|---|

| Functionalized Nanoparticles | Acts as a ligand for metal coordination on nanoparticle surfaces. researchgate.net | The specific substituents could influence the stability and properties of the resulting nanomaterial. | Development of novel catalysts or sensing platforms. nih.gov |

| High-Performance Polymers | Incorporated into polymer backbones to enhance thermal and chemical stability. researchgate.net | The bromo and fluoro groups may impart properties like flame retardancy or unique intermolecular interactions. | Creation of advanced materials for demanding environments. |

| Fluorescent Chemical Sensors | Serves as a core structure for molecules that change fluorescence upon binding an analyte. researchgate.net | The compound could be a precursor for the synthesis of novel, highly specific sensors. | Detection of metal ions or other small molecules in environmental or industrial settings. researchgate.net |

| Optical Materials | Benzimidazole derivatives can exhibit non-linear optical (NLO) properties. mdpi.com | The compound could be investigated for its potential in optoelectronic devices. | Development of materials for optical limiting or other photonic applications. acs.org |

Challenges and Future Directions in the Academic Investigation of Substituted Benzimidazoles

The academic investigation of substituted benzimidazoles, including this compound, is a vibrant field, yet it faces several challenges that also point toward exciting future directions. researchgate.net

A primary challenge lies in the synthesis of complex derivatives . While numerous methods exist for synthesizing the benzimidazole core, the creation of specific, multi-substituted analogs like this compound can be synthetically demanding. mdpi.comrsc.org Developing more efficient, stereoselective, and environmentally friendly ("green") synthetic methodologies is a continuous pursuit. mdpi.comresearchgate.net The use of microwave-assisted synthesis and novel catalysts represents a promising avenue for overcoming these hurdles. researchgate.netrsc.org

Another significant challenge is target deconvolution and understanding the mechanism of action . Many benzimidazole derivatives exhibit a wide range of biological activities, suggesting they may interact with multiple cellular targets. nih.govnih.gov Differentiating between the primary therapeutic target and off-target effects is crucial for drug development. The integrated "omics" approaches discussed previously are powerful tools for addressing this challenge.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 65-75 | |

| Fluorination | KF, DMSO, 120°C | 50-60 | |

| Cyclohexylation | Cyclohexyl bromide, NaH, THF | 70-80 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- X-ray Crystallography : Resolves substituent positions and steric effects (e.g., cyclohexyl group orientation) .

- NMR Spectroscopy :

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS or HRMS) and isotopic patterns for bromine .

Advanced: How can computational methods optimize reaction pathways for derivatives?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations and experimental feedback:

Reaction Path Search : Quantum mechanics (DFT) predicts transition states and intermediates for bromination/fluorination steps .

Data-Driven Optimization : Machine learning identifies optimal conditions (e.g., solvent, temperature) by correlating computational predictions with experimental yields .

Steric/Electronic Analysis : Computational models assess cyclohexyl group effects on reaction barriers, guiding substituent modifications .

Advanced: What experimental design strategies minimize trial-and-error in synthesis?

Methodological Answer:

Factorial Design (e.g., 2³ design) systematically tests variables:

- Factors : Temperature, reagent stoichiometry, reaction time.

- Response Variables : Yield, purity, byproduct formation.

Example Workflow :

Screening Experiments : Identify critical factors (e.g., excess Br₂ increases byproducts).

Response Surface Modeling : Optimize conditions using central composite design .

Q. Table 2: Factorial Design Example

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp (°C) | 70 | 90 |

| Br₂ Equiv. | 1.0 | 1.5 |

| Time (h) | 4 | 8 |

Advanced: How to resolve contradictions in reported reactivity or stability data?

Methodological Answer:

Contradictions often arise from:

- Substituent Effects : Cyclohexyl vs. smaller alkyl groups (e.g., cyclopentyl) alter steric hindrance, affecting reaction rates .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .

Resolution Strategy :

Comparative Studies : Synthesize analogs (e.g., 1-cyclopentyl vs. 1-cyclohexyl) under identical conditions .

Kinetic Profiling : Monitor reaction progress via in-situ NMR to identify rate-limiting steps .

Advanced: What analytical methods quantify trace impurities in final products?

Methodological Answer:

- HPLC-MS : Detects halogenated byproducts (e.g., di-brominated isomers) with ppm-level sensitivity .

- TGA/DSC : Assesses thermal stability and decomposition pathways influenced by fluorine/bromine content .

- Elemental Analysis : Validates stoichiometry; deviations >0.3% indicate incomplete substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.